
(8-Methoxy-2-(4-morpholinyl)-2H-1-benzopyran-3-yl)phenylmethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(8-Methoxy-2-(4-morpholinyl)-2H-1-benzopyran-3-yl)phenylmethanone is a synthetic organic compound that belongs to the class of benzopyran derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (8-Methoxy-2-(4-morpholinyl)-2H-1-benzopyran-3-yl)phenylmethanone typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the benzopyran core: This can be achieved through cyclization reactions involving phenolic compounds and appropriate aldehydes or ketones.
Introduction of the methoxy group: Methoxylation can be performed using methylating agents such as dimethyl sulfate or methyl iodide.
Attachment of the morpholinyl group: This step may involve nucleophilic substitution reactions using morpholine.
Formation of the phenylmethanone moiety: This can be achieved through Friedel-Crafts acylation reactions using benzoyl chloride and a suitable Lewis acid catalyst.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
(8-Methoxy-2-(4-morpholinyl)-2H-1-benzopyran-3-yl)phenylmethanone can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigating its biological activity and potential as a therapeutic agent.
Medicine: Exploring its pharmacological properties and potential use in drug development.
Industry: Utilization in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of (8-Methoxy-2-(4-morpholinyl)-2H-1-benzopyran-3-yl)phenylmethanone involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor modulation: Interacting with cellular receptors to modulate their activity.
Signal transduction pathways: Affecting intracellular signaling cascades that regulate various cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (8-Methoxy-2-(4-piperidinyl)-2H-1-benzopyran-3-yl)phenylmethanone
- (8-Methoxy-2-(4-pyrrolidinyl)-2H-1-benzopyran-3-yl)phenylmethanone
Uniqueness
(8-Methoxy-2-(4-morpholinyl)-2H-1-benzopyran-3-yl)phenylmethanone is unique due to the presence of the morpholinyl group, which may impart distinct biological and chemical properties compared to its analogs with different substituents.
Eigenschaften
CAS-Nummer |
122438-07-7 |
|---|---|
Molekularformel |
C21H21NO4 |
Molekulargewicht |
351.4 g/mol |
IUPAC-Name |
(8-methoxy-2-morpholin-4-yl-2H-chromen-3-yl)-phenylmethanone |
InChI |
InChI=1S/C21H21NO4/c1-24-18-9-5-8-16-14-17(19(23)15-6-3-2-4-7-15)21(26-20(16)18)22-10-12-25-13-11-22/h2-9,14,21H,10-13H2,1H3 |
InChI-Schlüssel |
GPMAYPKCHSRXLD-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC2=C1OC(C(=C2)C(=O)C3=CC=CC=C3)N4CCOCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



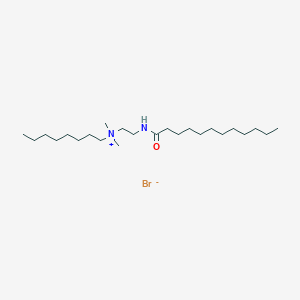
![9-(2-chlorophenyl)-N-(2,3-dichlorophenyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carboxamide](/img/structure/B12736924.png)
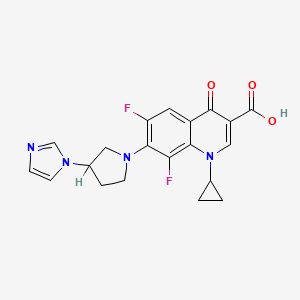

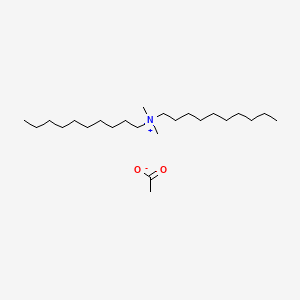


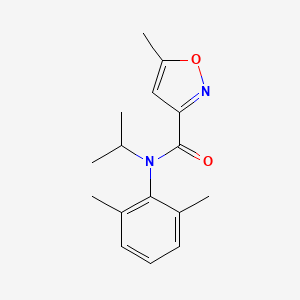
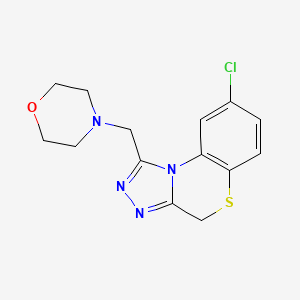
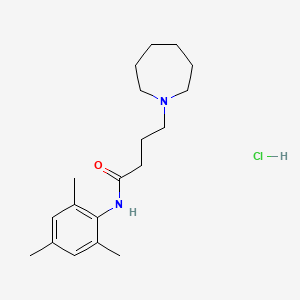
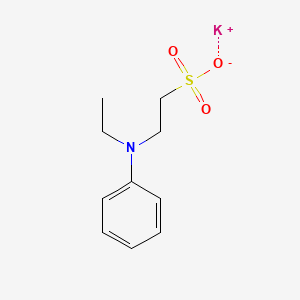
![8-[3-(4-benzhydrylpiperazin-1-yl)propyl]-1-ethyl-3-(2-methylpropyl)-7H-purine-2,6-dione;(E)-but-2-enedioic acid](/img/structure/B12736991.png)

